molecular formula C7H9IN2 B14325630 N-(Iodomethyl)-6-methylpyridin-2-amine CAS No. 110189-94-1

N-(Iodomethyl)-6-methylpyridin-2-amine

Cat. No.: B14325630
CAS No.: 110189-94-1
M. Wt: 248.06 g/mol
InChI Key: HMEQVYYQMFWODR-UHFFFAOYSA-N
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Description

N-(Iodomethyl)-6-methylpyridin-2-amine is an organic compound that features a pyridine ring substituted with an iodomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Iodomethyl)-6-methylpyridin-2-amine typically involves the iodination of a precursor compound. One common method is the reaction of 6-methylpyridin-2-amine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(Iodomethyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Formation of N-(azidomethyl)-6-methylpyridin-2-amine, N-(thiocyanatomethyl)-6-methylpyridin-2-amine, etc.

    Oxidation Reactions: Formation of this compound N-oxide.

    Reduction Reactions: Formation of N-(methyl)-6-methylpyridin-2-amine.

Scientific Research Applications

N-(Iodomethyl)-6-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Iodomethyl)-6-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

    N-(Bromomethyl)-6-methylpyridin-2-amine: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    N-(Chloromethyl)-6-methylpyridin-2-amine: Contains a chloromethyl group instead of an iodomethyl group.

    N-(Methyl)-6-methylpyridin-2-amine: Lacks the halogen substituent, making it less reactive in certain chemical reactions.

Uniqueness: N-(Iodomethyl)-6-methylpyridin-2-amine is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties. The iodine atom is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry.

Properties

CAS No.

110189-94-1

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

N-(iodomethyl)-6-methylpyridin-2-amine

InChI

InChI=1S/C7H9IN2/c1-6-3-2-4-7(10-6)9-5-8/h2-4H,5H2,1H3,(H,9,10)

InChI Key

HMEQVYYQMFWODR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NCI

Origin of Product

United States

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